

Improving the solubility of (2-Amino-4-chlorophenyl)methanol for reactions

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Compound of Interest

Compound Name: (2-Amino-4-chlorophenyl)methanol

Cat. No.: B1598740

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Technical Support Center: (2-Amino-4-chlorophenyl)methanol

Welcome to the technical support center for **(2-Amino-4-chlorophenyl)methanol**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this important chemical intermediate. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the properties and handling of **(2-Amino-4-chlorophenyl)methanol**.

Q1: What are the primary applications of **(2-Amino-4-chlorophenyl)methanol**?

(2-Amino-4-chlorophenyl)methanol is a key building block in organic synthesis, primarily utilized as an intermediate in the production of active pharmaceutical ingredients (APIs).^[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for the construction of more complex molecules. A notable application is in the synthesis of pharmaceuticals, including oncology drugs.^[1] For instance, it is a documented intermediate in the preparation of lorlatinib, a targeted therapy for certain types of non-small cell lung cancer.^{[2][3][4][5]}

Q2: What are the key physical and chemical properties of **(2-Amino-4-chlorophenyl)methanol**?

Understanding the fundamental properties of this compound is crucial for its effective use.

Property	Value	Source
Molecular Formula	C ₇ H ₈ ClNO	[6]
Molecular Weight	157.60 g/mol	[6]
Appearance	Off-white solid	[1]
Storage	Room temperature, away from light, under an inert gas	[1]

It is important to note that **(2-Amino-4-chlorophenyl)methanol** is classified as a skin and eye irritant and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Q3: What is the general solubility profile of **(2-Amino-4-chlorophenyl)methanol**?

Based on its structure, which contains both polar (amino, hydroxyl) and nonpolar (chlorophenyl) moieties, **(2-Amino-4-chlorophenyl)methanol** is expected to exhibit varied solubility. While specific quantitative data is not widely published, we can infer its solubility from structurally similar compounds and general principles of organic chemistry. A related compound, 4-amino-N-(2-chlorophenyl)benzamide, is soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, and sparingly soluble in polar protic solvents like methanol and ethanol.[7]

Predicted Solubility of (2-Amino-4-chlorophenyl)methanol:

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Aprotic	DMSO, DMF, THF	High	These solvents can effectively solvate both the polar and nonpolar parts of the molecule.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate to Low	The amino and hydroxyl groups can hydrogen bond with the solvent, but the nonpolar ring may limit high solubility. Solubility is likely to increase with heating.
Nonpolar Aromatic	Toluene, Benzene	Low	The polar functional groups will hinder dissolution in nonpolar solvents.
Aqueous	Water	Very Low	The hydrophobic chlorophenyl ring significantly reduces water solubility.

Troubleshooting Guide: Solubility and Reaction Issues

This section provides practical solutions to common problems encountered during the use of **(2-Amino-4-chlorophenyl)methanol** in chemical reactions.

Issue 1: Difficulty in dissolving **(2-Amino-4-chlorophenyl)methanol** for a reaction.

Cause: The choice of solvent may not be optimal for the specific reaction conditions and the inherent solubility of the starting material. The rate of dissolution can also be slow.

Solutions:

- Solvent Selection:
 - Initial Choice: For reactions where a polar aprotic solvent is compatible, consider using DMF or THF. A study on a similar compound, 2-amino-4-chloro-6-methoxypyrimidine, showed the highest solubility in DMF.[8]
 - Alcoholic Solvents: If protic solvents are required, methanol or ethanol can be used, often with gentle heating to increase solubility. A patent for the synthesis of a lorlatinib intermediate describes dissolving **(2-Amino-4-chlorophenyl)methanol** in a mixture of ethanol and water.[2]
 - Mixed Solvent Systems: Employing a co-solvent can be highly effective. For instance, a mixture of a good solvent (like DMF or THF) with a less effective but reaction-compatible solvent can achieve the desired solubility without negatively impacting the reaction.
- Physical Methods to Enhance Dissolution:
 - Heating: Gently warming the solvent while stirring can significantly improve the rate and extent of dissolution. Always ensure the temperature is well below the boiling point of the solvent and does not cause degradation of the starting material.
 - Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.
 - Stirring: Ensure vigorous and constant stirring to maximize the interaction between the solvent and the solid.

Issue 2: The reaction is sluggish or incomplete, potentially due to poor solubility.

Cause: Even if the compound appears to have dissolved, it may not be fully solvated at the molecular level, leading to reduced reactivity. The choice of base and reaction temperature can

also play a crucial role.

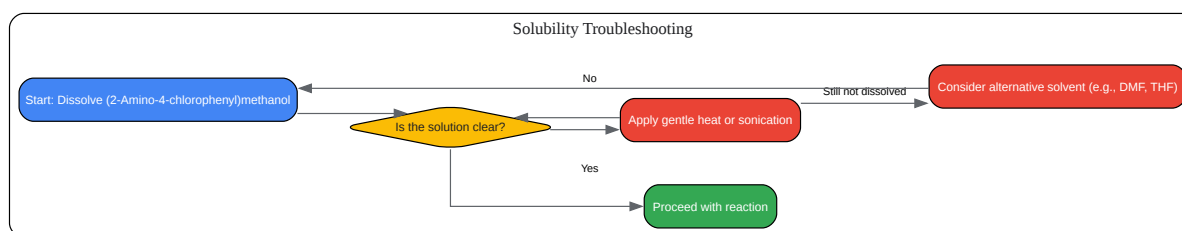
Solutions:

- Optimize Reaction Conditions:
 - Temperature: If the reaction allows, a moderate increase in temperature can enhance both solubility and reaction rate.
 - Homogeneous Solution: Ensure the starting material is fully dissolved before adding other reagents. A slightly hazy solution indicates incomplete dissolution. Consider filtering the solution if insoluble impurities are suspected.
 - Catalyst/Reagent Choice: In reactions like amidations with chloroacetyl chloride, the choice of base is critical. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF can be very effective.
- Protocol for a Typical Amidation Reaction: This protocol is a general guideline for the reaction of **(2-Amino-4-chlorophenyl)methanol** with an acyl chloride, a common transformation for this intermediate.
 - Step 1: Dissolution. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(2-Amino-4-chlorophenyl)methanol** in anhydrous THF.
 - Step 2: Addition of Base. Add a suitable non-nucleophilic base, such as triethylamine or DBU.
 - Step 3: Cooling. Cool the reaction mixture to 0 °C using an ice bath.
 - Step 4: Addition of Acyl Chloride. Slowly add the acyl chloride (e.g., chloroacetyl chloride) dropwise to the stirred solution, maintaining the temperature at 0 °C.[9]
 - Step 5: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Step 6: Work-up. Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 7: Purification. Purify the crude product by column chromatography or recrystallization.

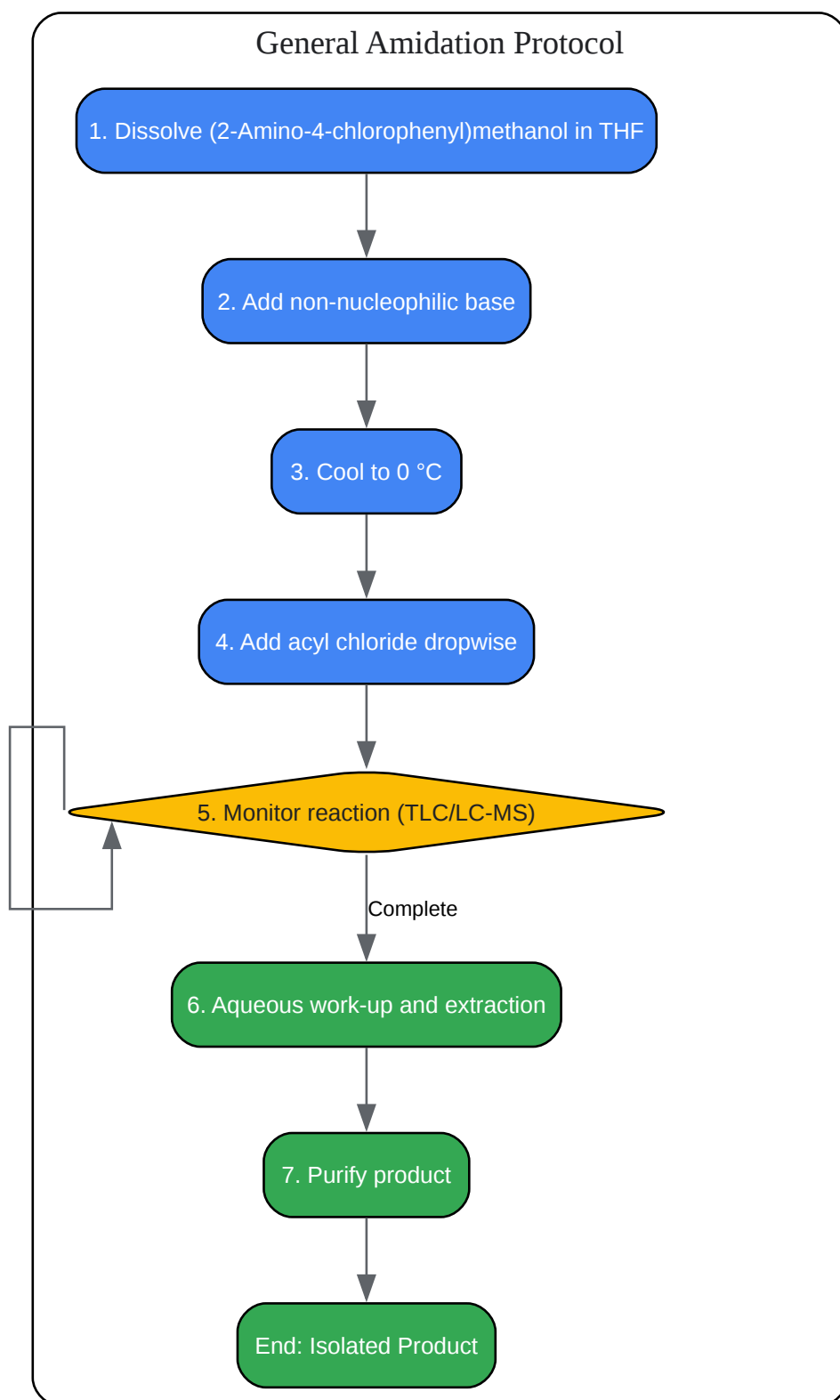
Experimental Workflows (Graphviz)

To visually represent the logical steps in troubleshooting and experimental design, the following diagrams are provided.



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Caption: A workflow for troubleshooting the dissolution of **(2-Amino-4-chlorophenyl)methanol**.



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Caption: A step-by-step workflow for a typical amidation reaction.

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